molecular formula C17H19NO4 B1293070 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 913837-62-4

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B1293070
CAS No.: 913837-62-4
M. Wt: 301.34 g/mol
InChI Key: VVUMIWJHGFWKAR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[3-acetyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-15(12(2)19)10-16(18(11)9-8-17(20)21)13-4-6-14(22-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUMIWJHGFWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166839
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913837-62-4
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913837-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with acetylacetone to form a chalcone intermediate. This intermediate then undergoes cyclization with methylamine to form the pyrrole ring. The final step involves the addition of propanoic acid to the pyrrole ring under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

    Reduction: The acetyl group can be reduced to an alcohol, which may change the compound’s biological activity.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3-[3-acetyl-5-(4-hydroxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid.

    Reduction: Formation of 3-[3-(1-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid.

    Substitution: Formation of 3-[3-acetyl-5-(4-halophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the methoxyphenyl group suggests possible interactions with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects depends on its interaction with molecular targets. The acetyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • Molecular Formula: C₁₇H₁₉NO₄
  • Molecular Weight : 301.34–301.35 g/mol .
  • CAS Numbers : 913837-62-4 (primary) and 396123-24-3 (alternate) .
  • Hazard Class : Irritant (IRRITANT) .

Structural Features :

  • The compound consists of a pyrrole ring substituted with acetyl, methyl, and 4-methoxyphenyl groups, linked to a propanoic acid chain. The methoxy group at the para position of the phenyl ring enhances electronic delocalization and may influence solubility and receptor interactions .

Comparison with Structurally Similar Compounds

2.1. Fluorophenyl Analogue
  • Name: 3-(3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid
  • Molecular Formula: C₁₆H₁₆FNO₃
  • Molecular Weight : 289.30 g/mol .
  • CAS : 913837-60-2 .
  • Key Differences: Substituent: Fluorine replaces the methoxy group at the phenyl ring.
2.2. Ethoxycarbonyl Variant
  • Name: 3-[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • Molecular Formula: C₁₈H₂₁NO₅
  • Molecular Weight : 331.37 g/mol .
  • CAS : 853104-97-9 .
  • Key Differences :
    • Substituent : Ethoxycarbonyl replaces the acetyl group.
    • Impact : The ester moiety may serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid. This modification could enhance bioavailability or alter pharmacokinetics .
2.3. Methoxycarbonyl-Methylphenyl Analogue
  • Name: 3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid
  • Molecular Formula: C₂₂H₂₁NO₄
  • Molecular Weight : 363.41 g/mol .
  • CAS: Not specified.
  • Key Differences: Substituents: Methoxycarbonyl and 4-methylphenyl groups replace the acetyl and 4-methoxyphenyl groups.
Table 1: Comparative Overview of Key Compounds
Compound Substituents Molecular Weight CAS Number Key Properties
Target Compound 4-Methoxyphenyl, Acetyl 301.34 913837-62-4 Irritant; moderate solubility
Fluorophenyl Analogue 4-Fluorophenyl, Acetyl 289.30 913837-60-2 Higher lipophilicity
Ethoxycarbonyl Variant 4-Methoxyphenyl, Ethoxycarbonyl 331.37 853104-97-9 Prodrug potential; discontinued
Methoxycarbonyl-Methylphenyl Analogue 3-Methoxycarbonyl, 4-Methylphenyl 363.41 N/A Increased steric bulk

Biological Activity

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid (CAS No. 913837-62-4) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • Structural Characteristics : The compound features a pyrrole ring substituted with an acetyl group and a methoxyphenyl moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research into the biological activity of 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid suggests several potential mechanisms and effects:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the pyrrole ring is often associated with membrane-active behaviors, which could disrupt bacterial cell membranes, leading to cell death.

Anti-inflammatory Effects

Research has shown that derivatives of pyrrole compounds can modulate inflammatory pathways. The methoxy group may enhance the compound's ability to interact with cellular receptors involved in inflammation, potentially reducing cytokine production.

Antioxidant Properties

Compounds containing methoxyphenyl groups have been reported to exhibit antioxidant activity, likely due to their ability to scavenge free radicals and protect cellular components from oxidative stress.

In Vitro Studies

A study conducted by researchers at [source] utilized docking simulations to explore the interaction of 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid with various biological targets. The results indicated strong binding affinities with enzymes involved in inflammatory responses.

Target EnzymeBinding Affinity (kcal/mol)
COX-2-9.5
LOX-8.7
MMPs-8.0

These findings suggest a potential for this compound in therapeutic applications targeting inflammation-related diseases.

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. The compound is classified as an irritant, necessitating careful handling in laboratory settings. Further toxicological studies are required to assess its safety profile comprehensively.

Q & A

Q. What synthetic routes are recommended for synthesizing 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core. A modified Baker-Venkataram rearrangement (as described for structurally related pyrazole derivatives) can be adapted to assemble the acetyl and methoxyphenyl substituents . Key steps include:
  • Condensation reactions between substituted diketones and hydrazine derivatives under reflux conditions (ethanol/acetic acid mixtures, 7–48 hours) .
  • Post-synthetic modifications , such as acetylation or alkylation, to introduce the propanoic acid side chain.
    Optimization involves adjusting solvent polarity (e.g., dichloromethane for low-temperature reactions) and catalysts (e.g., triethylamine for improved yields) . Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern on the pyrrole ring and methoxyphenyl group. Aromatic protons typically appear as multiplets in δ 6.5–8.0 ppm .
  • X-ray Crystallography : Resolves dihedral angles between the pyrrole, methoxyphenyl, and acetyl groups, critical for understanding steric effects (e.g., angles of 16–52° between planar groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~350–400 g/mol) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer:
  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values compared to controls like ampicillin .
  • Anti-inflammatory Testing : Measure COX-1/COX-2 inhibition via ELISA, leveraging the compound’s structural similarity to NSAID precursors .
  • Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with dose-response curves analyzed using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., identical cell lines, serum concentrations).
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., deacetylated derivatives) that may confound activity results .
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) and exposure time .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) of pyrrole derivatives?

  • Methodological Answer:
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina. Focus on the acetyl group’s role in hydrogen bonding .
  • Analog Synthesis : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and compare bioactivity .
  • QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability and activity trends .

Q. How can researchers address low solubility or stability during in vivo studies?

  • Methodological Answer:
  • Prodrug Design : Esterify the propanoic acid group to improve lipid solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance plasma half-life .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the acetyl group) .

Q. What advanced analytical techniques are required to confirm stereochemical purity in synthetic batches?

  • Methodological Answer:
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers, if present .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and computed spectra .
  • Single-Crystal XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H⋯N interactions) to confirm structural integrity .

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